Isothiazol-5-ylboronic acid

Overview

Description

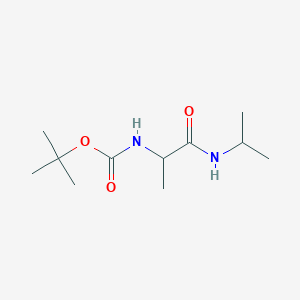

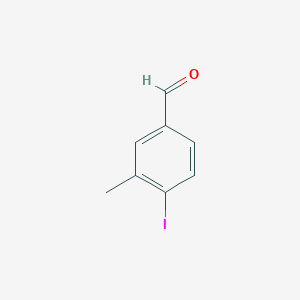

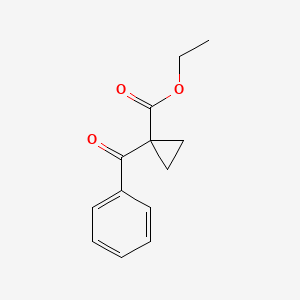

Isothiazol-5-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Isothiazol-5-ylboronic acid can be represented by the SMILES stringOB(C1=CC2=CSN=C2C=C1)O . The InChI representation is 1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-12-9-7/h1-4,10-11H . Physical And Chemical Properties Analysis

Isothiazol-5-ylboronic acid is a solid substance . It has a molecular weight of 128.945 Da . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Scientific Research Applications

Sensing Applications

Boronic acids, including Isothiazol-5-ylboronic acid, are increasingly utilized in diverse areas of research. One of the key applications is in sensing . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

Boronic acids are used for biological labelling . The interaction of boronic acids with proteins allows for their manipulation and cell labelling . This is a growing area of research and has potential for further exploration.

Protein Manipulation and Modification

The interaction of boronic acids with proteins is not just limited to labelling. It also allows for protein manipulation and modification . This has potential applications in the field of biochemistry and molecular biology.

Separation Technologies

Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules . This has potential applications in the field of analytical chemistry.

Development of Therapeutics

Boronic acids, including Isothiazol-5-ylboronic acid, are used in the development of therapeutics . They have been used as biochemical tools for various purposes, including the interference in signalling pathways and enzyme inhibition .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the field of medicine, particularly in the treatment of diabetes.

Safety and Hazards

The safety data sheet for Isothiazol-5-ylboronic acid suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Isothiazol-5-ylboronic acid, like other boronic acids, is often used in Suzuki-Miyaura coupling reactions . The primary targets of these reactions are carbon atoms in organic compounds, where the boronic acid acts as a source of nucleophilic boron .

Mode of Action

The mode of action of isothiazol-5-ylboronic acid involves its interaction with a palladium catalyst in the Suzuki-Miyaura coupling reaction . The boronic acid donates a boron atom to the carbon atom in the organic compound, forming a new carbon-boron bond .

Biochemical Pathways

Boronic acids are known to interact with various biochemical pathways, depending on the specific organic compounds they react with .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body .

Result of Action

The result of the action of isothiazol-5-ylboronic acid is the formation of a new carbon-boron bond in the target organic compound . This can lead to the synthesis of new organic compounds with potential pharmaceutical applications .

Action Environment

The action of isothiazol-5-ylboronic acid is influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of water, the pH of the solution, and the temperature .

properties

IUPAC Name |

1,2-thiazol-5-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-1-2-5-8-3/h1-2,6-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAFKZTYRHXQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NS1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazol-5-ylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3086673.png)

![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3086726.png)